Methyl 2-(4-chloro-2-fluorophenyl)acetate
Overview
Description
Methyl 2-(4-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chloro-2-fluorophenyl)acetate can be synthesized through several methods. One common route involves the esterification of 4-chloro-2-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: Methyl 2-(4-chloro-2-fluorophenyl)ethanol.
Oxidation: 4-chloro-2-fluorophenylacetic acid.
Scientific Research Applications
Methyl 2-(4-chloro-2-fluorophenyl)acetate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-2-fluorophenyl)acetate depends on its application. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
Uniqueness
Methyl 2-(4-chloro-2-fluorophenyl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHRIVXFGIFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726488 | |
Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917023-04-2 | |
Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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